
1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide is a heterocyclic compound with the molecular formula C8H11N3OS This compound is characterized by the presence of a furan ring, a hydrazinecarbothioamide group, and an ethyl substituent
Vorbereitungsmethoden
The synthesis of 1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide typically involves the condensation reaction between furan-2-carbaldehyde and ethyl hydrazinecarbothioamide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale applications. the synthetic route mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions for these reactions include the use of organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has shown potential in biological studies, particularly in the development of new antimicrobial agents. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
Medicine: Research has indicated that derivatives of this compound may have potential therapeutic applications, including antiviral and anticancer properties. Studies are ongoing to explore its efficacy and safety in medical applications.
Industry: While not widely used in industrial applications, the compound’s unique properties make it a candidate for the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of the SARS-CoV-2 main protease, a key enzyme involved in the replication of the virus. The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting viral replication .
In other biological contexts, the compound may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide can be compared with other similar compounds, such as:
2-(Furan-2-ylmethylene)hydrazinecarbothioamide: This compound lacks the ethyl substituent, which may affect its chemical reactivity and biological activity.
1,3,4-Thiadiazole derivatives: These compounds share a similar hydrazinecarbothioamide group but have different ring structures, leading to distinct chemical and biological properties.
Thiazole derivatives:
Eigenschaften
Molekularformel |
C8H11N3OS |
|---|---|
Molekulargewicht |
197.26 g/mol |
IUPAC-Name |
1-ethyl-1-[(E)-furan-2-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C8H11N3OS/c1-2-11(8(9)13)10-6-7-4-3-5-12-7/h3-6H,2H2,1H3,(H2,9,13)/b10-6+ |
InChI-Schlüssel |
KCYVBZPCGXDMME-UXBLZVDNSA-N |
Isomerische SMILES |
CCN(C(=S)N)/N=C/C1=CC=CO1 |
Kanonische SMILES |
CCN(C(=S)N)N=CC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




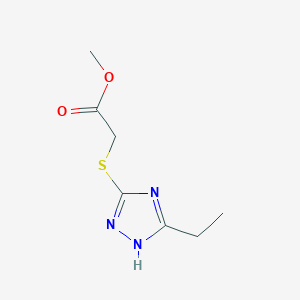
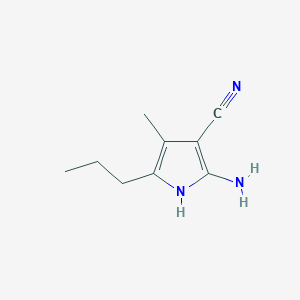
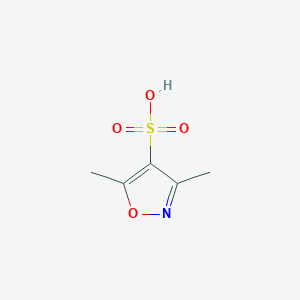

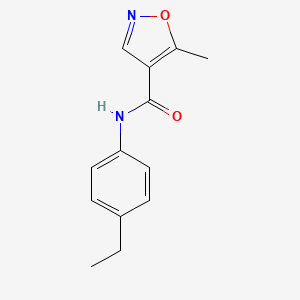
![(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine](/img/structure/B12875183.png)
![3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid](/img/structure/B12875189.png)
![(4-Methoxyphenyl)[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]methanone](/img/structure/B12875192.png)
![2-(Bromomethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12875197.png)
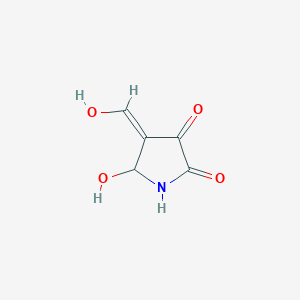
![6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione](/img/structure/B12875227.png)
![2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12875235.png)
